3,4-Dichloro-2-nitroaniline chemical structure and properties
3,4-Dichloro-2-nitroaniline chemical structure and properties
[1][2][3][4]
Executive Summary
3,4-Dichloro-2-nitroaniline (CAS 958804-40-5) is a specialized chlorinated aromatic amine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and high-performance azo dyes.[1][2][3][4][5][6] Unlike its more common isomer, 4,5-dichloro-2-nitroaniline, this compound features a crowded 1,2,3,4-substitution pattern that imparts unique steric and electronic properties.[1] Its primary utility lies in its reduction to 3,4-dichloro-1,2-phenylenediamine , a critical precursor for benzimidazole-based anthelmintics, kinase inhibitors, and antifungal agents.[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and downstream applications, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[3][4][9]
Nomenclature and Identification
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Common Synonyms: 1-Amino-2-nitro-3,4-dichlorobenzene; 2-Nitro-3,4-dichloroaniline[1]
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CAS Registry Number: 958804-40-5 (Note: Often confused with 4,5-dichloro isomer CAS 6641-64-1)[1]
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Molecular Weight: 207.01 g/mol [9]
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SMILES: Nc1c(Cl)c(Cl)ccc1[O-]
Structural Differentiation (Critical)
Distinguishing 3,4-dichloro-2-nitroaniline from its isomers is vital for synthetic planning.[1] The "2-nitro" designation implies the nitro group is ortho to the amino group, but the chlorine positions define the steric environment.
| Isomer | Structure | Key Feature | Melting Point |
| 3,4-Dichloro-2-nitroaniline | 1-NH₂, 2-NO₂, 3-Cl, 4-Cl | Vicinal substitution (1,2,3,4). Sterically crowded.[1] | 95–105 °C |
| 4,5-Dichloro-2-nitroaniline | 1-NH₂, 2-NO₂, 4-Cl, 5-Cl | Para-Cl pattern.[1] Less crowded. Major product of direct nitration. | 177–179 °C |
Electronic Effects: The nitro group at position 2 exerts a strong electron-withdrawing effect (-I, -M) on the amino group, significantly reducing its basicity (pKa < 1).[1] The chlorine atom at position 3 is "buttressed" between the nitro group and the C4-chlorine, creating a region of high electron density repulsion, which influences nucleophilic substitution patterns during metabolic degradation or environmental hydrolysis.
Physicochemical Properties[1][2][6][7][9][10]
The following data represents experimental and predicted values for the pure substance.
| Property | Value | Context |
| Physical State | Solid (Crystalline powder) | Yellow to orange-brown |
| Melting Point | 95–105 °C | Distinctly lower than 4,5-isomer |
| Boiling Point | ~347 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.624 g/cm³ | High density due to halogenation |
| LogP (Octanol/Water) | ~2.7 | Lipophilic; permeable to cell membranes |
| pKa (Conjugate Acid) | -2.24 (Predicted) | Extremely weak base due to o-NO₂ group |
| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |
Synthesis & Manufacturing
Synthetic Route Strategy
Direct nitration of 3,4-dichloroaniline predominantly yields the 6-nitro isomer (4,5-dichloro-2-nitroaniline) due to steric hindrance at the 2-position.[1] Therefore, the synthesis of 3,4-dichloro-2-nitroaniline requires a nucleophilic aromatic substitution (
Protocol: Amination of 2,3,4-Trichloronitrobenzene
This method exploits the lability of the chlorine atom ortho to the nitro group.
Reaction:
Step-by-Step Methodology:
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Charge: Load a high-pressure autoclave with 2,3,4-trichloronitrobenzene (1.0 eq) and a polar aprotic solvent (e.g., DMSO or NMP).
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Amination: Introduce anhydrous ammonia gas or 28% aqueous ammonium hydroxide (excess, ~3-5 eq).
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Conditions: Heat the reactor to 130–150 °C under pressure (5–10 bar) for 6–12 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent chlorine at C3.
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Work-up:
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Cool reactor to room temperature and vent excess ammonia.
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Pour reaction mixture into ice-water to precipitate the product.
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Filter the crude solid and wash with water to remove ammonium chloride.
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Purification: Recrystallize from ethanol/water or toluene to achieve >98% purity.
Visualization of Synthesis Pathway
Caption: SNAr synthesis route via selective amination of 2,3,4-trichloronitrobenzene.
Reactivity & Synthetic Utility[5][11]
The core value of 3,4-dichloro-2-nitroaniline is its role as a "masked" diamine.[1] The ortho-nitroaniline motif allows for cyclization reactions critical in drug discovery.[1]
Reduction to Phenylenediamine
The most critical transformation is the reduction of the nitro group to form 3,4-dichloro-1,2-phenylenediamine .[1]
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Reagents:
/Pd-C, Fe/HCl (Béchamp reduction), or .[1] -
Significance: The resulting vicinal diamine is the immediate precursor for benzimidazoles.
Benzimidazole Formation
Reaction of the reduced diamine with carboxylic acids, aldehydes, or orthocarbonates yields 4,5-dichlorobenzimidazole derivatives.[1] These scaffolds are ubiquitous in:
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Anthelmintics: Analogs of triclabendazole.
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Kinase Inhibitors: ATP-competitive inhibitors often utilize the benzimidazole core.[1]
Diazotization
The primary amine can be diazotized (NaNO₂/HCl) to form diazonium salts, which are then coupled with electron-rich aromatics to form azo dyes . The electron-withdrawing chlorine and nitro groups induce a bathochromic shift, typically resulting in deep red or violet hues.[1]
Downstream Workflow Diagram
Caption: Divergent synthetic utility towards pharmaceutical scaffolds and industrial pigments.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).
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STOT-RE: May cause damage to organs (blood, liver) through prolonged exposure (Methemoglobinemia).[1]
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Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Handling Protocols:
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PPE: Nitrile gloves (double-gloved recommended), P3 respirator or full-face shield, and lab coat.[1]
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Engineering Controls: Handle exclusively in a certified chemical fume hood.
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Spill Response: Do not sweep dry dust. Dampen with water or use a HEPA vacuum to prevent airborne particulates.
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Storage: Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13616641, 3,4-Dichloro-2-nitroaniline.[1] Retrieved from [Link]
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Ullmann's Encyclopedia of Industrial Chemistry. Nitro Compounds, Aromatic. Wiley-VCH Verlag GmbH & Co.[1] KGaA.[8] (General reference for SNAr amination conditions).
Sources
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- 2. 3,4-DICHLORO-2-NITROANILINE | 958804-40-5 [chemicalbook.com]
- 3. CAS 958804-40-5: 3,4-DICHLORO-2-NITROANILINE | CymitQuimica [cymitquimica.com]
- 4. 132429-81-3 3,4-Dichloro-2-nitroaniline AKSci J61267 [aksci.com]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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- 8. Aryl & Aliphatic Building Blocks - AK Scientific [aksci.com]
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